Sampatrilat was developed through medicinal chemistry efforts aimed at enhancing the efficacy of existing vasopeptidase inhibitors. It is classified under the broader category of peptide inhibitors and is noted for its ability to modulate multiple pathways involved in blood pressure regulation and cardiac function. The development of sampatrilat has been documented in various scientific studies, including its synthesis and biological evaluations .
The synthesis of sampatrilat involves several key steps, which have been optimized over time for improved yield and purity.
Sampatrilat has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with target enzymes.
The crystal structure of sampatrilat has been elucidated using X-ray crystallography, revealing insights into its binding conformation with neprilysin and ACE . The compound features a sulfonamide group, which is critical for its inhibitory activity against these enzymes.
The binding interactions between sampatrilat and its targets have been analyzed at high resolution (up to 1.75 Å), demonstrating specific interactions that stabilize the ligand within the active site of neprilysin . The structural data indicate that the spatial arrangement of atoms in sampatrilat is conducive to effective enzyme inhibition.
Sampatrilat undergoes several chemical reactions relevant to its synthesis and biological activity:
These reactions are carefully controlled to ensure high yields and purity of the final compound.
Sampatrilat exerts its pharmacological effects primarily through dual inhibition:
This dual action results in enhanced cardiovascular protection by lowering blood pressure and improving cardiac output . Studies have shown that sampatrilat significantly increases levels of beneficial peptides while decreasing harmful angiotensin II levels .
Sampatrilat possesses several notable physical and chemical properties:
These properties are critical for formulation development and therapeutic application.
Sampatrilat has shown promise in various therapeutic applications:
Clinical studies have indicated beneficial effects on cardiac function when administered alongside standard treatments for heart failure .
Sampatrilat exerts balanced inhibition of ACE (Ki=13.8 nM for C-domain) and NEP (Ki=8.9 nM), disrupting pathological pathways in cardiovascular remodeling:
In rat models of CHF post-myocardial infarction, sampatrilat (30 mg/kg/day orally) suppressed cardiac tissue ACE activity by 68% and NEP activity by 72%, correlating with reduced left ventricular end-diastolic pressure and collagen content [1]. In vitro, sampatrilat augmented ANP’s anti-fibrotic effects by 40% in cardiac fibroblasts, surpassing ACE inhibitor monotherapy [1].
Sampatrilat’s integrated pharmacology translates to measurable cardiovascular benefits:
Table 1: Key Pharmacodynamic Effects of Sampatrilat in Preclinical Models
Parameter | Change vs. Control | Model | Mechanistic Basis |
---|---|---|---|
Cardiac ACE Activity | ↓68% | Rat CHF (post-MI) | Direct Zn²⁺ chelation |
Cardiac NEP Activity | ↓72% | Rat CHF (post-MI) | Substrate mimicry |
Left Ventricular Collagen | ↓35% | Cultured cardiac fibroblasts | ANP potentiation + Ang II blockade |
6-Week Mortality | ↓37% (abs. reduction) | Rat coronary ligation model | Combined hemodynamic unloading |
Structural analyses reveal sampatrilat’s binding interactions:
Sampatrilat emerged from collaborative drug discovery efforts in the 1990s:
Table 2: Major Milestones in Sampatrilat Development
Year | Event | Entity Involved | Significance |
---|---|---|---|
1995 | Phase II trials initiated | Pfizer | First human proof-of-concept |
1997 | Exclusive license granted | Roberts Pharmaceuticals | Expanded development resources |
2000 | Development halted; reformulation commenced | Shire | Bioavailability enhancement |
2001 | Phase II restart with new formulation | Shire | Seeking licensing partners |
Sampatrilat belongs to the bi-directional vasopeptidase inhibitor class:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7